molecular formula C8H10ClN5 B3376126 4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine CAS No. 1172082-34-6

4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine

Cat. No.: B3376126
CAS No.: 1172082-34-6
M. Wt: 211.65 g/mol
InChI Key: VRHSEHLWGUNONY-UHFFFAOYSA-N
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Description

4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-chloro-1H-pyrazol-5-amine with 1-methyl-1H-pyrazol-4-carbaldehyde in the presence of reducing agents like sodium cyanoborohydride. The reaction typically requires a solvent such as ethanol or methanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to facilitate the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Corresponding pyrazole oxo derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antileishmanial and antimalarial properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including parasitic infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action may vary depending on the biological context, but it generally involves binding to enzymes or receptors that play a role in disease processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It may bind to specific receptors, leading to downstream signaling events.

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A structurally related pyrazole derivative with different functional groups.

  • 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride: Another pyrazole derivative with a similar core structure.

Uniqueness: 4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and potential biological activities. Its distinct structure allows for different chemical reactivity and biological interactions compared to other pyrazole derivatives.

Properties

IUPAC Name

4-chloro-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c1-13-4-6(2-11-13)5-14-8(10)7(9)3-12-14/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHSEHLWGUNONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C(=C(C=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 2
4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 3
4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 4
4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 6
4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine

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